molecular formula C13H20N2O3 B2768598 3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea CAS No. 2034480-28-7

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea

Cat. No.: B2768598
CAS No.: 2034480-28-7
M. Wt: 252.314
InChI Key: BBHJMZQPDGQCJS-UHFFFAOYSA-N
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Description

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a furan ring, a tetrahydropyran ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea typically involves the reaction of furan-2-carbaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate is then reacted with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions to form different urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various urea derivatives depending on the nucleophile used.

Scientific Research Applications

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(furan-2-yl)propan-2-ylamine: Similar structure but lacks the urea and tetrahydropyran moieties.

    3-(tetrahydro-2H-pyran-4-yl)urea: Contains the urea and tetrahydropyran moieties but lacks the furan ring.

    1-(furan-2-yl)propan-2-ylurea: Contains the furan and urea moieties but lacks the tetrahydropyran ring.

Uniqueness

3-[1-(furan-2-yl)propan-2-yl]-1-(oxan-4-yl)urea is unique due to the combination of its furan, tetrahydropyran, and urea moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[1-(furan-2-yl)propan-2-yl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10(9-12-3-2-6-18-12)14-13(16)15-11-4-7-17-8-5-11/h2-3,6,10-11H,4-5,7-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHJMZQPDGQCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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